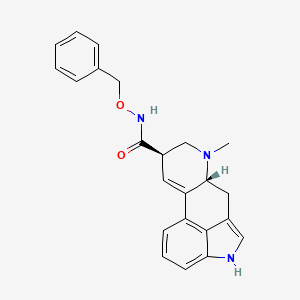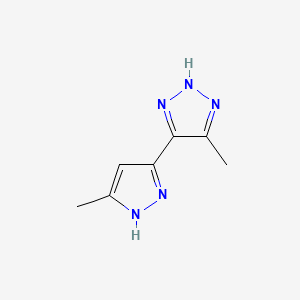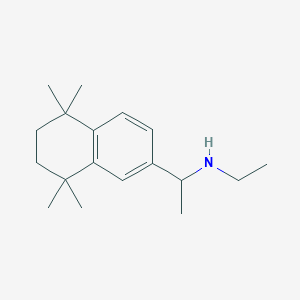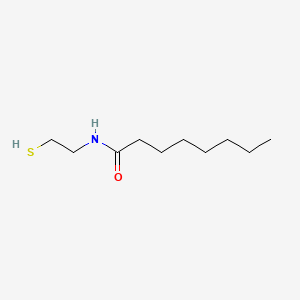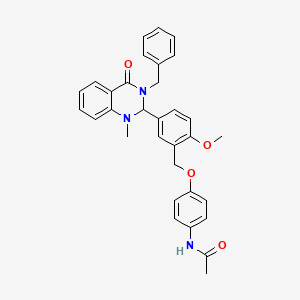
N-(4-((5-(3-Benzyl-1-methyl-4-oxo-1,2,3,4-tetrahydroquinazolin-2-yl)-2-methoxybenzyl)oxy)phenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{4-[5-(3-benzyl-1-methyl-4-oxo-1,2,3,4-tetrahydro-quinazolin-2-yl)-2-methoxy-benzyloxy]-phenyl}-acetamide is a complex organic compound with a quinazolinone core structure. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmacology. The quinazolinone scaffold is known for its diverse biological activities, making this compound a valuable target for drug development.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[5-(3-benzyl-1-methyl-4-oxo-1,2,3,4-tetrahydro-quinazolin-2-yl)-2-methoxy-benzyloxy]-phenyl}-acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones under acidic or basic conditions.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl halides.
Methoxylation: The methoxy group is typically introduced through methylation reactions using methyl iodide or dimethyl sulfate.
Final Coupling: The final coupling step involves the reaction of the quinazolinone derivative with 4-(2-methoxybenzyloxy)phenyl acetamide under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, catalysts, and solvents that maximize efficiency and minimize by-products.
化学反応の分析
Types of Reactions
N-{4-[5-(3-benzyl-1-methyl-4-oxo-1,2,3,4-tetrahydro-quinazolin-2-yl)-2-methoxy-benzyloxy]-phenyl}-acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Benzyl halides for nucleophilic substitution; electrophilic reagents like acyl chlorides for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen functionalities, while reduction may lead to the formation of alcohols or amines.
科学的研究の応用
N-{4-[5-(3-benzyl-1-methyl-4-oxo-1,2,3,4-tetrahydro-quinazolin-2-yl)-2-methoxy-benzyloxy]-phenyl}-acetamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer, antiviral, and anti-inflammatory agent due to its quinazolinone core.
Biology: It is used in studies to understand its interaction with biological targets, including enzymes and receptors.
Pharmacology: Research focuses on its pharmacokinetics and pharmacodynamics to develop it as a therapeutic agent.
Industry: The compound is explored for its potential use in the synthesis of other complex organic molecules and as a precursor in drug development.
作用機序
The mechanism of action of N-{4-[5-(3-benzyl-1-methyl-4-oxo-1,2,3,4-tetrahydro-quinazolin-2-yl)-2-methoxy-benzyloxy]-phenyl}-acetamide involves its interaction with specific molecular targets. The quinazolinone core is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit tyrosine kinases, which play a crucial role in cell signaling pathways involved in cancer progression.
類似化合物との比較
Similar Compounds
Quinazolinone Derivatives: Compounds like 2-phenyl-4(3H)-quinazolinone and 6,7-dimethoxy-4-quinazolinone share the quinazolinone core and exhibit similar biological activities.
Benzylated Compounds: Compounds with benzyl groups, such as benzyl benzoate and benzyl alcohol, have similar structural features and chemical reactivity.
Uniqueness
N-{4-[5-(3-benzyl-1-methyl-4-oxo-1,2,3,4-tetrahydro-quinazolin-2-yl)-2-methoxy-benzyloxy]-phenyl}-acetamide is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. Its methoxy and benzyl groups, along with the quinazolinone core, make it a versatile compound for various applications in medicinal chemistry and pharmacology.
特性
分子式 |
C32H31N3O4 |
|---|---|
分子量 |
521.6 g/mol |
IUPAC名 |
N-[4-[[5-(3-benzyl-1-methyl-4-oxo-2H-quinazolin-2-yl)-2-methoxyphenyl]methoxy]phenyl]acetamide |
InChI |
InChI=1S/C32H31N3O4/c1-22(36)33-26-14-16-27(17-15-26)39-21-25-19-24(13-18-30(25)38-3)31-34(2)29-12-8-7-11-28(29)32(37)35(31)20-23-9-5-4-6-10-23/h4-19,31H,20-21H2,1-3H3,(H,33,36) |
InChIキー |
JILCQDCBYJJYNS-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC1=CC=C(C=C1)OCC2=C(C=CC(=C2)C3N(C4=CC=CC=C4C(=O)N3CC5=CC=CC=C5)C)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


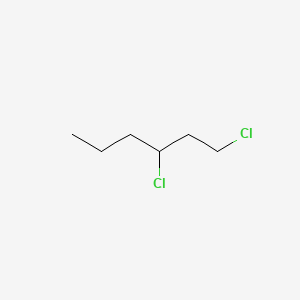
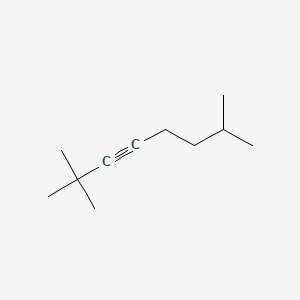
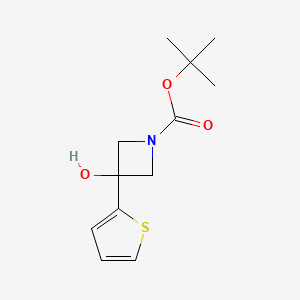
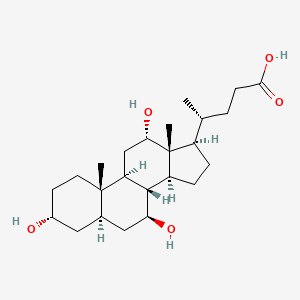
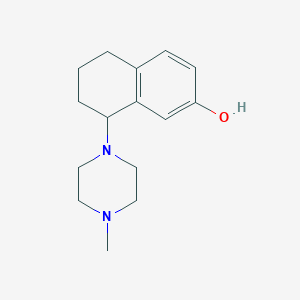
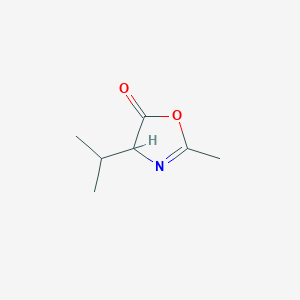
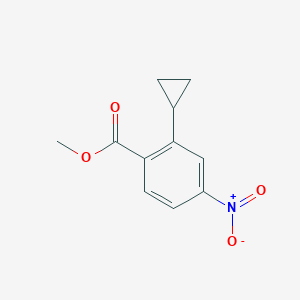
![8-Amino-2-azaspiro[4.5]decane-2-carboxylic acid](/img/structure/B13959319.png)

